molecular formula C6H14N2O2 B554468 Z-DL-Gla(OtBu)2-OH CAS No. 56877-43-1

Z-DL-Gla(OtBu)2-OH

Cat. No. B554468
CAS RN: 56877-43-1
M. Wt: 437.5 g/mol
InChI Key: KDXKERNSBIXSRK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-DL-Gla(OtBu)2-OH is a chemical compound with the molecular formula C22H31NO8 and a molecular weight of 437.48 . It is a building block for the introduction of γ-carboxyglutamic acid (Gla). γ-carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .


Molecular Structure Analysis

The molecular structure of Z-DL-Gla(OtBu)2-OH includes 62 bonds in total, with 31 non-H bonds, 10 multiple bonds, 13 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), and 1 (thio-) carbamate (aliphatic) .


Physical And Chemical Properties Analysis

Z-DL-Gla(OtBu)2-OH has a predicted boiling point of 582.6±50.0 °C and a predicted density of 1.188±0.06 g/cm3 . The pKa is predicted to be 3.59±0.10 . The storage temperature is -15°C .

Scientific Research Applications

Blood Coagulation

“Z-DL-Gla(OtBu)2-OH” is a building block for the introduction of γ-carboxyglutamic acid (Gla), which plays a crucial role in blood coagulation. Gla residues are essential for the high-affinity calcium binding sites in the GLA domain of coagulation factors, such as factor IX, a serine protease of the coagulation system. These sites mediate the binding of factor IXa to platelets and are involved in factor-X activation .

Vitamin K-dependent Proteins

Vitamin K acts as a cofactor in the enzymatic conversion of glutamic acid residues to γ-carboxyglutamic acid (Gla) in vitamin K-dependent proteins. This process is catalyzed by the enzyme γ-glutamyl carboxylase located in the endoplasmic reticulum .

Membrane Anchors for Clotting Factors

Gla-rich modules were traditionally viewed as membrane anchors that enable vitamin K–dependent clotting factors to interact with negatively charged phospholipid surfaces, where they can effectively exert their pro- and anticoagulant activities .

Bone Matrix Formation

The gamma-carboxyglutamic acid-rich (GLA) domain is abundant in proteins involved in bone matrix formation, indicating a significant role for Gla in this field .

Enzyme-Cofactor Complexes

On phospholipid surfaces, Gla domains facilitate the interaction of enzyme-cofactor complexes that are vital for their pro- and anticoagulant functions .

Proteomics Research

“Z-DL-Gla(OtBu)2-OH” is used as a specialty product for proteomics research, aiding in the investigation and identification of protein γ-glutamyl carboxylation .

Safety and Hazards

In case of exposure to Z-DL-Gla(OtBu)2-OH, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRFPOKYPNCYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452839
Record name 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-DL-Gla(OtBu)2-OH

CAS RN

56877-43-1
Record name 1,1-Bis(1,1-dimethylethyl) 3-[[(phenylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56877-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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